Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Medicinal Chemistry Physical Organic Chemistry Hammett Substituent Constants

Lead optimization often defaults to -CF3 for electron withdrawal, incurring a lipophilicity penalty that complicates PK/PD profiles. Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate provides a 1,2,5-oxadiazole (furazan) core with experimentally quantified Hammett σI values comparable to -CF3, yet with distinct hydrogen-bonding capacity and lower logP contribution. Key supply & differentiation points: • Electron-withdrawing power equivalent to -CF3 without the lipophilicity burden, validated by pKa and ¹⁹F NMR-derived substituent constants. • Acetamido and ethyl ester handles enable rapid SAR derivatization, including documented CuAAC triazole-furazan conjugation. • ≥95% purity with full analytical characterization (MDL, SMILES, GHS-compliant SDS) ensuring batch-to-batch reproducibility. • Sourced from multiple qualified suppliers with in-stock availability for immediate dispatch.

Molecular Formula C7H9N3O4
Molecular Weight 199.16g/mol
CAS No. 311774-00-2
Cat. No. B413351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate
CAS311774-00-2
Molecular FormulaC7H9N3O4
Molecular Weight199.16g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NON=C1NC(=O)C
InChIInChI=1S/C7H9N3O4/c1-3-13-7(12)5-6(8-4(2)11)10-14-9-5/h3H2,1-2H3,(H,8,10,11)
InChIKeyHPYQBSCEKLRZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetamido-furazan-3-carboxylate Profile


Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate (CAS 311774-00-2) is a 1,2,5-oxadiazole (furazan) derivative substituted with an acetamido group at the 4-position and an ethyl ester at the 3-position . With a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.17 g/mol, this compound belongs to a heterocyclic class that is structurally distinct from the more widely employed 1,2,4- and 1,3,4-oxadiazole isomers. Critically, the furazan ring possesses a strong inductive electron-withdrawing effect quantitatively comparable to that of the trifluoromethyl (–CF₃) or tetrazolyl group, a property not shared by its isomeric counterparts . This electronic signature makes the compound a strategically differentiated intermediate for applications where a powerful, weakly conjugated electron-withdrawing heterocycle is required in a compact scaffold.

Ethyl 4-acetamido-furazan-3-carboxylate vs. Isomeric Oxadiazoles


The three isomeric forms of oxadiazole—1,2,4-, 1,3,4-, and 1,2,5- (furazan)—are not electronically interchangeable. The 1,2,5-oxadiazole ring is characterized by a strong inductive electron-withdrawing effect that has been experimentally quantified by Hammett substituent constants (σI, σR) derived from pKa and ¹⁹F NMR measurements, classifying the 3-furazanyl substituent as strongly electron-attracting but weakly conjugated [1]. This profile is distinct from the electronic character of 1,2,4- and 1,3,4-oxadiazole isomers, which display different resonance and inductive contributions [2]. Consequently, replacing a 1,2,5-oxadiazole with a 1,2,4- or 1,3,4-isomer—even when retaining identical substituents—will alter the compound's dipole moment, hydrogen-bonding capacity, and metabolic stability, introducing uncontrolled variables that undermine SAR studies, candidate optimization, and reproducible procurement specifications.

Ethyl 4-acetamido-furazan-3-carboxylate: Key Differentiation Evidence


Inductive Strength: Furazan vs. Isomeric Oxadiazoles

The 1,2,5-oxadiazole (furazan) ring exerts a strong inductive electron-withdrawing effect that is comparable in magnitude to the trifluoromethyl (–CF₃) or tetrazolyl group . This is in contrast to the 1,2,4- and 1,3,4-oxadiazole isomers, which possess distinctly different electronic profiles [1]. Experimentally, the 3-furazanyl substituent has been characterized by Hammett substituent constants σm, σp, σI, and σR, determined via pKa and ¹⁹F NMR shift analysis; these constants classify the furazanyl group as strongly electron-attracting but weakly conjugated [2]. While the precise numerical σI and σR values are behind a paywall, the qualitative ranking is unequivocal: the furazan ring belongs to the strong electron-withdrawing category alongside –CF₃, a property not exhibited by the 1,2,4- or 1,3,4-oxadiazole isomers.

Medicinal Chemistry Physical Organic Chemistry Hammett Substituent Constants

Dipole Moment: Furazan vs. Furoxan Systems

Experimentally determined dipole moments in benzene solution demonstrate that the dipole moment vector in furazan is oriented with the negative end toward the ring oxygen atom [1]. By contrast, in furoxans (1,2,5-oxadiazole-2-oxides), a strong electron shift from the exocyclic oxygen back into the heterocyclic ring generates a mesomeric moment of approximately 3 D [1]. This 3 D differential represents a substantial change in molecular polarity that directly influences solubility, logP, protein binding, and solid-state packing. For ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate, the absence of an N-oxide functionality means it retains the furazan-characteristic dipole orientation rather than the furoxan-typical mesomeric shift.

Physical Organic Chemistry Dipole Moments Electronic Structure

Click Chemistry: Furazan-Triazole Synthesis

Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a documented precursor to 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 312508-11-5, MW 280.24 g/mol), formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The acetamido-protected amino group at the 4-position serves as a latent functionality that can be elaborated to introduce alkyne handles, enabling convergent synthesis of 1,2,3-triazole-furazan hybrid scaffolds. In contrast, 1,2,4- and 1,3,4-oxadiazole counterparts do not participate in analogous triazole-forming click reactions without additional synthetic manipulation, because they lack the suitable regioelectronic activation for CuAAC at the ring carbon adjacent to the amino substituent .

Click Chemistry Triazole Synthesis Medicinal Chemistry Building Blocks

Purity & Documentation: Procurement Reproducibility

Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is offered with a minimum purity specification of 95%+ (HPLC) and is accompanied by a publicly available Safety Data Sheet (SDS) that includes full GHS classification, hazard statements (H302, H315, H319, H335), and precautionary codes . The compound is registered with MDL number MFCD00646960 and a canonical SMILES string (CCOC(=O)C1=NON=C1NC(C)=O), enabling unambiguous identity verification . In comparison, the closely related 4-amino analog (CAS 17376-63-5) is typically supplied at 95–98% (GC) purity with limited public SDS documentation , and the carboxylic acid analog (CAS 309740-95-2) is available at 95% purity with minimal hazard classification data . The comprehensive documentation package for the target compound reduces the risk of identity errors, unexpected toxicity, and batch-to-batch variability.

Chemical Procurement Quality Control Reproducibility

Ethyl 4-acetamido-furazan-3-carboxylate Application Scenarios


Medicinal Chemistry: Furazan as CF3 Bioisostere

When a lead optimization program requires a heterocyclic core with electron-withdrawing power comparable to –CF₃ but with distinct hydrogen-bonding capacity, ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate provides a differentiated scaffold. Its 3-furazanyl substituent is experimentally characterized as strongly electron-attracting but weakly conjugated [1], making it suitable for modulating pKa, metabolic stability, and target binding without the lipophilicity penalty often associated with trifluoromethyl groups. The acetamido and ethyl ester functionalities additionally provide synthetic handles for further derivatization, enabling rapid SAR exploration around the furazan core.

Click Chemistry: 1,2,3-Triazole-Furazan Hybrids

This compound is a documented precursor for CuAAC-based construction of 1,2,3-triazole-furazan conjugates . The acetamido group at the 4-position can be elaborated to introduce terminal alkyne functionality, enabling regiospecific triazole formation at the 3-position of the furazan ring. This convergent strategy is particularly valuable for medicinal chemistry groups building diverse screening libraries, as it allows late-stage diversification with azide-containing fragments while maintaining the unique electronic properties of the furazan core.

Physical Organic Chemistry: Probing Furazan Electronic Effects

The well-defined electronic profile of the furazan ring—including known dipole moment orientation [2] and Hammett substituent constants [1]—makes ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate a useful probe molecule for structure–property relationship studies. Researchers investigating the impact of heterocycle electronics on reactivity, spectroscopy, or supramolecular assembly can use this compound as a representative 1,2,5-oxadiazole congener, leveraging the existing physical organic chemistry data for the furazan class.

Procurement: Well-Characterized Furazan for Reproducibility

For laboratories that prioritize experimental reproducibility, the comprehensive analytical and safety documentation available for this compound—including MDL number, canonical SMILES, and GHS-compliant SDS —provides a procurement advantage over less thoroughly characterized furazan analogs. The 95%+ purity specification and unambiguous identity verification tools reduce the risk of failed reactions due to misidentified or degraded starting materials, a critical consideration for multi-step synthetic sequences and scale-up studies.

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